1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine
Overview
Description
“1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with six carbon atoms and six hydrogen atoms . The molecule also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common ingredients in over-the-counter sleep aids .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of various substituents to the benzene ring . A common method for introducing substituents to a benzene ring is through electrophilic aromatic substitution . This process involves the formation of a sigma bond between the electrophile and the benzene ring, generating a positively charged intermediate . The order in which reactions are carried out can be critical to the success of the overall scheme .Molecular Structure Analysis
The molecular structure of “1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine” can be analyzed using various techniques. The benzene ring forms the core of the molecule, with various substituents attached . The positions of these substituents on the benzene ring can be determined using ortho-, meta-, para- nomenclature .Chemical Reactions Analysis
The chemical reactions involving “1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine” would likely involve the benzene ring and its substituents. For example, the benzene ring can undergo electrophilic aromatic substitution . Other possible reactions include free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine” can be determined using various analytical techniques. These might include determining its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Algicidal Applications
N1-Benzyl-2-chloro-N1-ethyl-1,4-benzenediamine: derivatives have been studied for their potential as algicidal agents. These compounds can selectively target harmful algal blooms, which are a significant cause of water pollution . By adjusting the substituents on the benzene ring, researchers can enhance the algicidal activity while minimizing ecotoxicity, making these derivatives promising candidates for environmental applications.
Therapeutic Potential
The structure of N1-Benzyl-2-chloro-N1-ethyl-1,4-benzenediamine is similar to that of imidazole-based compounds, which are known for their wide range of therapeutic applications. Imidazole derivatives exhibit various biological activities, including antibacterial, antifungal, and antitumor effects . Research into the therapeutic potential of this compound could lead to the development of new medications.
Synthesis of Functional Molecules
The compound’s structure is conducive to the synthesis of functional molecules, particularly in the creation of substituted imidazoles. These heterocycles are integral to molecules used in everyday applications, from pharmaceuticals to materials science . The ability to control the regiochemistry during synthesis allows for the development of molecules with specific properties.
Neuroleptic Activity
Research has indicated that derivatives of N1-Benzyl-2-chloro-N1-ethyl-1,4-benzenediamine may have neuroleptic activity. This suggests potential applications in the treatment of psychiatric disorders, such as schizophrenia . Further studies could explore the efficacy and safety of these compounds in clinical settings.
Dye and Pigment Industry
Compounds structurally related to N1-Benzyl-2-chloro-N1-ethyl-1,4-benzenediamine have been used in the dye and pigment industry. They serve as developer components in colorants and inks, providing stability and specific color properties .
properties
IUPAC Name |
1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(17)10-14(15)16/h3-10H,2,11,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFILDNHUTPQFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.